The compound 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one; hydrochloride is a synthetic organic compound characterized by its complex structure, which includes a quinazolinone core, a chlorophenyl group, and a diethylaminomethyl-pyridine moiety. Its molecular formula is C26H26ClFN4O, and it is primarily known for its potential pharmacological applications, particularly in the field of neurology and psychiatry.
The quinazolinone core structure is present in many known kinase inhibitors []. CP-465,022 might be investigated for its ability to inhibit specific kinases involved in various cellular processes. Kinase inhibition is a promising strategy in cancer treatment and other diseases [].
The presence of the aromatic and heterocyclic rings suggests potential antitumor properties. Studies could explore if CP-465,022 disrupts cancer cell proliferation or targets specific pathways involved in cancer development [].
CP-465,022 could serve as a lead compound for further development of drugs with improved potency or selectivity. Medicinal chemists could modify the structure to optimize its activity for a specific target [].
Research indicates that 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one exhibits significant biological activity, particularly as an anticonvulsant. Studies have shown that it effectively reduces seizure activity in models induced by pentylenetetrazole and AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) . Its mechanism of action is believed to involve modulation of glutamate receptors, making it a candidate for treating epilepsy and other neurological disorders.
The synthesis of this compound typically involves several steps:
The primary application of 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one lies in its potential therapeutic use as an anticonvulsant agent. Its efficacy against seizures positions it as a candidate for further development in treating epilepsy and possibly other neurological disorders.
Interaction studies have demonstrated that this compound can modulate neurotransmitter systems, particularly those involving glutamate receptors. It has been shown to interact with AMPA receptors, suggesting a mechanism that could enhance its anticonvulsant properties . Further studies are necessary to elucidate its full interaction profile with various receptor systems.
Several compounds exhibit structural or functional similarities to 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one:
Compound Name | Structure | Biological Activity |
---|---|---|
CP-465022 | CP-465022 | Anticonvulsant |
Talampanel | Talampanel | Non-competitive AMPA receptor antagonist |
2-Chloro-4,6-dimethylpyridine | Dimethylpyridine | Various pharmacological activities |
These compounds share common features such as the quinazolinone structure or similar substituents but differ in their specific biological activities and mechanisms of action. The unique combination of a chlorophenyl group with a diethylaminomethyl-pyridine moiety sets 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one apart from its analogs, potentially enhancing its selectivity and efficacy in pharmacological applications.